Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]-
Overview
Description
Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- is a complex organic compound that features a benzamide core linked to a benzothiazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids have been reported to be effective for the synthesis of benzamide derivatives . These methods offer advantages like shorter reaction times, higher yields, and the use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing benzothiazole ring.
Reduction: This can affect the triazole ring, altering its electronic properties.
Substitution: Both the benzothiazole and triazole rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings .
Scientific Research Applications
Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes, modulating their activity by binding to sites other than the active site . This interaction can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the triazole and benzamide components.
Triazole: Contains the triazole ring but does not have the benzothiazole or benzamide moieties.
Benzamide: The simplest amide derivative of benzoic acid, lacking the benzothiazole and triazole rings.
Uniqueness
Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(11-6-2-1-3-7-11)20-16-19-14(21-22-16)10-24-17-18-12-8-4-5-9-13(12)25-17/h1-9H,10H2,(H2,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWKAQVNQRPQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162879 | |
Record name | N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717865-52-6 | |
Record name | N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717865-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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